二十八烷基(E)-阿魏酸酯

描述

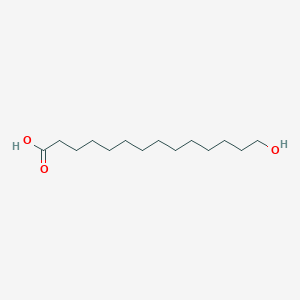

Octacosyl (E)-ferulate is a naturally occurring compound found in various plants. It is an ester formed from ferulic acid and octacosanol. This compound is known for its anti-inflammatory and antioxidant properties, making it a subject of interest in various scientific research fields.

科学研究应用

Octacosyl (E)-ferulate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study esterification and other organic reactions.

Biology: Its anti-inflammatory properties make it a candidate for studying inflammation pathways.

Industry: It is used in the formulation of cosmetics and skincare products due to its antioxidant properties.

作用机制

Target of Action

Octacosyl (E)-ferulate, also known as Octacosyl ferulate, is a straight-chain aliphatic 28-carbon primary fatty alcohol . It is used as a nutritional supplement and is the main component of a natural product wax extracted from plants .

Mode of Action

It is reported to possess cholesterol-lowering effects, antiaggregatory properties, cytoprotective use, and ergogenic properties . It may improve oxygen utilization by muscle cells and lower lactic acid accumulation during exercise .

Biochemical Pathways

It is known that oxidative phosphorylation (oxphos) is a key element of bioenergetics, extensively studied to resolve the mechanisms of energy transduction in the mitochondrial electron transfer system and analyze various modes of mitochondrial respiratory control .

Pharmacokinetics

Pharmacokinetic equations describe the relationships between the dosage regimen and the profile of drug concentration in the blood over time .

Result of Action

It is reported to possess cholesterol-lowering effects, antiaggregatory properties, cytoprotective use, and ergogenic properties . These effects suggest that Octacosyl (E)-ferulate may have potential therapeutic applications.

Action Environment

It is known that the bioavailability and efficacy of many drugs can be influenced by factors such as diet, lifestyle, and the presence of other medications .

准备方法

Synthetic Routes and Reaction Conditions

Octacosyl (E)-ferulate can be synthesized through the esterification of ferulic acid with octacosanol. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of octacosyl ferulate involves similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced purification methods, such as high-performance liquid chromatography, ensures high yield and purity of the compound .

化学反应分析

Types of Reactions

Octacosyl (E)-ferulate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Reagents such as sodium hydroxide and other nucleophiles are employed.

Major Products Formed

The major products formed from these reactions include various derivatives of ferulic acid and octacosanol, depending on the specific reaction conditions and reagents used .

相似化合物的比较

Similar Compounds

- Octyl ferulate

- Ethyl ferulate

- Methyl ferulate

Uniqueness

Octacosyl (E)-ferulate stands out due to its long carbon chain, which enhances its lipophilicity and allows for better integration into lipid membranes. This property makes it more effective in certain applications, such as in skincare products, compared to its shorter-chain counterparts .

属性

IUPAC Name |

octacosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H66O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-33-42-38(40)32-30-35-29-31-36(39)37(34-35)41-2/h29-32,34,39H,3-28,33H2,1-2H3/b32-30+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGLOISSVVAGBD-NHQGMKOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H66O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35321-71-2 | |

| Record name | Cluytyl ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035321712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action attributed to Octacosyl ferulate in the context of tumor promotion?

A1: Research suggests that Octacosyl ferulate exhibits inhibitory effects on tumor promotion induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). This inhibitory action is linked to the compound's ability to suppress protein kinase C (PK-C) activity. PK-C is recognized as an intracellular target of TPA, and Octacosyl ferulate has demonstrated concentration-dependent inhibition of histone III-S phosphorylation by PK-C. []

Q2: Has Octacosyl ferulate demonstrated any notable antimicrobial activity?

A2: Yes, studies have shown that Octacosyl ferulate exhibits significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 0.125 mg/mL. Notably, weaker activity has been observed against other bacterial strains, including Pseudomonas aeruginosa, Escherichia coli, and Enterococcus faecalis. []

Q3: Beyond tumor promotion and antimicrobial effects, are there other biological activities associated with Octacosyl ferulate?

A3: Research indicates that Octacosyl ferulate, alongside other flavonoids and isoflavonoids isolated from the root bark of Erythrina abyssinica, displays antiplasmodial properties. [] This finding suggests potential applications in malaria research.

Q4: What is the structural characterization of Octacosyl ferulate?

A4: While the provided research excerpts don't explicitly state the molecular formula and weight, they consistently refer to its isolation and characterization using techniques like NMR, GC-MS, and comparison with existing literature. This implies that the compound's structural identity is well-established within the scientific community. For a precise molecular formula and weight, referring to chemical databases or publications specifically dedicated to Octacosyl ferulate characterization would be beneficial.

Q5: From which natural sources has Octacosyl ferulate been isolated?

A5: The provided research highlights the isolation of Octacosyl ferulate from various plant sources, including:

- Prunus davidiana (Pruni Cortex): The methanol extract of Pruni Cortex yielded Octacosyl ferulate as the active component responsible for inhibiting tumor promotion. []

- Synadenium glaucescens: Isolation from both the root and stem barks of this plant species has been reported. []

- Erythrina abyssinica: Found in the root bark, contributing to the observed antiplasmodial activity. []

- Euphorbia fischeriana: Isolated from the dried roots of the plant. [, ]

- Bauhinia racemosa: Identified as one of the constituents present in the root bark. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]-](/img/structure/B172561.png)

![2-[(3-fluorophenoxy)methyl]benzoic Acid](/img/structure/B172564.png)

![5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B172569.png)